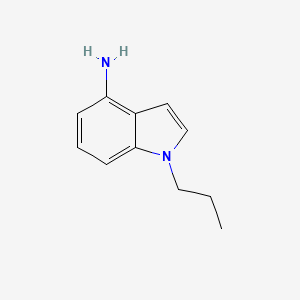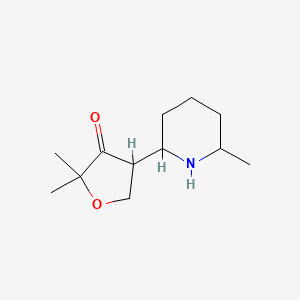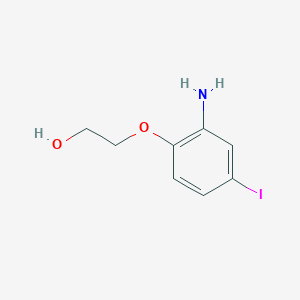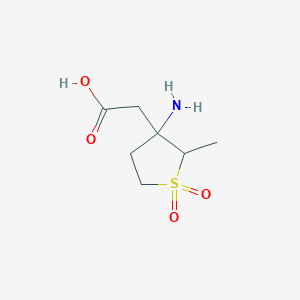
3-Hydroxy-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclohexanone derivative with a hydroxyl group and a methyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the reduction of 3-hydroxy-4-methylcyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-methylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanoic acid.
Reduction: 3-Hydroxy-4-methylcyclohexanol.
Substitution: Halogenated derivatives like 3-chloro-4-methylcyclohexanone.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methylcyclohexanone: Similar structure but with the methyl group in a different position, leading to different chemical properties.
2-Methylcyclohexanone: Another isomer with distinct reactivity and applications.
Uniqueness
3-Hydroxy-4-methylcyclohexan-1-one is unique due to the presence of both a hydroxyl and a methyl group on the cyclohexane ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are not observed in its isomers or other related compounds.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-hydroxy-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(8)4-7(5)9/h5,7,9H,2-4H2,1H3 |
InChI-Schlüssel |
AANHHSRMNJFSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)



![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
